molecular formula C60H66N10O16Rh2 B12096036 Doyle Dirhodium Catalyst-RH2(4S-Mppim)4

Doyle Dirhodium Catalyst-RH2(4S-Mppim)4

Cat. No.: B12096036
M. Wt: 1389.0 g/mol
InChI Key: CJZXCNZTTGNNML-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is a widely used chiral catalyst in the field of asymmetric synthesis. It consists of two rhodium dicene ligands and four (4S)-cyclopentadienyl 2-(methyl) pyrrolidinylphosphine ligands. This catalyst is known for its high catalytic activity and selectivity, making it a valuable tool in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves a multi-step process. A common method is to oxidize rhodium (II) to form a rhodium (III) complex, which is then reacted with the corresponding ligand to yield the final product . The reaction conditions typically require careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive nature of the intermediates and final product. Safety measures are crucial to avoid exposure to harmful substances .

Chemical Reactions Analysis

Types of Reactions

Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is involved in various types of reactions, including:

    Asymmetric Hydrogenation: This reaction involves the addition of hydrogen to unsaturated organic compounds, resulting in the formation of chiral products.

    Hydrogenation Coupling: This reaction couples two hydrogenation processes to form complex molecules.

    Coupling Reactions: These reactions involve the joining of two organic molecules, often facilitated by the catalyst.

    Asymmetric Alcohol Etherification: This reaction forms ethers from alcohols with high enantioselectivity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, organic substrates, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves the coordination of the rhodium center with the substrate, facilitating the desired transformation. The chiral ligands induce enantioselectivity by creating a chiral environment around the rhodium center. This allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 stands out due to its high catalytic activity and selectivity, making it a preferred choice for many asymmetric synthesis reactions. Its ability to catalyze a wide range of reactions with high enantioselectivity sets it apart from other similar catalysts .

Properties

Molecular Formula

C60H66N10O16Rh2

Molecular Weight

1389.0 g/mol

IUPAC Name

acetonitrile;4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+)

InChI

InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4

InChI Key

CJZXCNZTTGNNML-UHFFFAOYSA-J

Canonical SMILES

CC#N.CC#N.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.